keto-D-fructuronic acid

Vue d'ensemble

Description

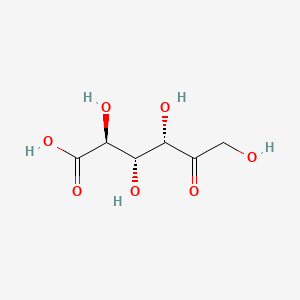

Keto-D-fructuronic acid is the straight-chain keto form of D-fructuronic acid. It derives from a keto-D-fructose. It is a conjugate acid of a keto-D-fructuronate.

Activité Biologique

Keto-D-fructuronic acid, a derivative of D-fructose, is an important compound in various biological processes and has garnered interest for its potential applications in biochemistry and medicine. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its keto group at the C2 position of the fructose molecule. Its chemical formula is . This structural modification plays a crucial role in its reactivity and biological interactions.

1. Enzymatic Interactions

This compound has been shown to interact with various enzymes, particularly those involved in pectin degradation. For instance, Oligogalacturonate Transeliminase from Erwinia aroideae preferentially attacks short-chain uronides, including this compound. This enzyme catalyzes the conversion of 4,5-unsaturated di-galacturonic acid into 4-deoxy-5-keto-D-fructuronic acid, indicating its role in plant cell wall degradation .

2. Mitogenic Activity

Research indicates that derivatives of this compound exhibit significant mitogenic activity. A study involving chemically synthesized derivatives demonstrated that certain compounds enhanced thymidine incorporation into splenocytes of C57BL/6 mice. Notably, compounds A-301 and A-303 showed lethality at high doses but also promoted cell proliferation, suggesting a dual role in immune modulation .

3. Antitumor Potential

This compound derivatives have been investigated for their potential antitumor properties. The synthesis of aminodeoxyuronic acids from uronic acids has shown promise in developing nucleoside antibiotics with antitumor activity . The structural modifications that this compound undergoes can influence its effectiveness as an antitumor agent.

Case Study 1: Enzymatic Activity Assessment

A study assessed the enzymatic activity of oligogalacturonate transeliminase on various uronides, including this compound. The results showed that the enzyme had a marked preference for shorter-chain substrates, highlighting the specificity of enzymatic interactions with this compound .

Case Study 2: Immune Response Modulation

In a controlled experiment, the effects of this compound on immune cells were examined. Mice treated with high doses exhibited increased splenocyte proliferation alongside signs of toxicity at elevated concentrations. This suggests that while the compound can stimulate immune responses, careful dosage is critical to avoid adverse effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

(2S,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-76-8 | |

| Record name | D-Lyxo-5-hexulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-deoxy-5-keto-D-fructuronic acid generated in the context of this research?

A1: The research paper describes the isolation and characterization of an oligogalacturonate transeliminase enzyme from the bacterium Erwinia aroideae []. This enzyme specifically cleaves the first glycosidic linkage from the reducing end of oligogalacturonate substrates. This cleavage results in the production of 4-deoxy-5-keto-D-fructuronic acid. Notably, the enzyme exhibits a preference for shorter-chain uronides, meaning it more readily degrades shorter chains of these sugar molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.